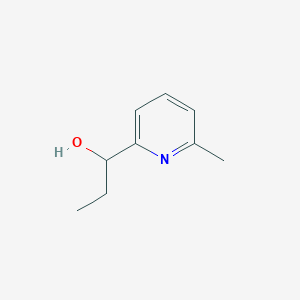![molecular formula C22H28N2O6S B1647370 2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1647370.png)
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic ring system and multiple functional groups, making it a valuable molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[320]heptane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the ester and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for developing new pharmaceuticals, particularly antibiotics and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell wall synthesis in bacteria or disruption of metabolic processes in cancer cells .
類似化合物との比較
Similar Compounds
6-Aminopenicillanic acid: Shares a similar bicyclic structure and is used as a precursor for penicillin antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different functional groups.
Uniqueness
What sets 2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its specific combination of functional groups and the ester moiety, which confer unique chemical reactivity and biological activity .
特性
分子式 |
C22H28N2O6S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H28N2O6S/c1-21(2,3)20(28)30-12-29-19(27)16-22(4,5)31-18-15(17(26)24(16)18)23-14(25)11-13-9-7-6-8-10-13/h6-10,15-16,18H,11-12H2,1-5H3,(H,23,25) |
InChIキー |
TVPADWYGPIXEDT-UHFFFAOYSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCOC(=O)C(C)(C)C)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCOC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-[(cyanomethyl)amino]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1647288.png)
![4-Benzoyl-2-methyl-1-[(7-oxido-1H-pyrrolo[2,3-b] pyridin-3-yl)oxoacetyl]-piperazine](/img/structure/B1647290.png)
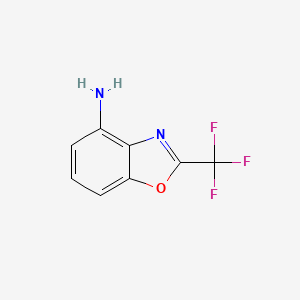
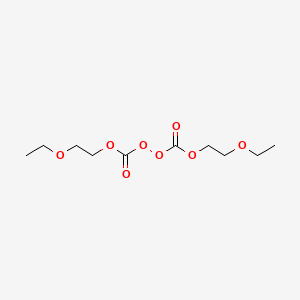
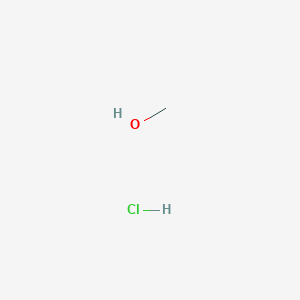
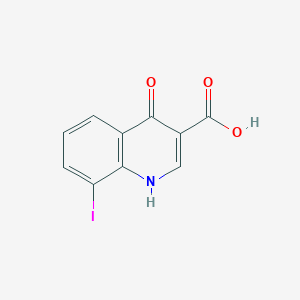
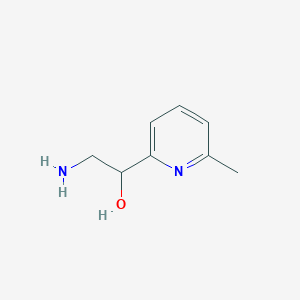
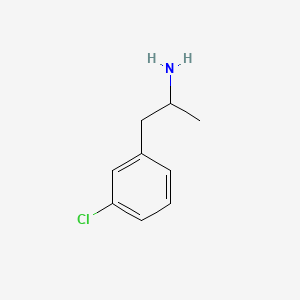
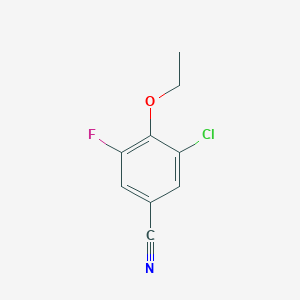
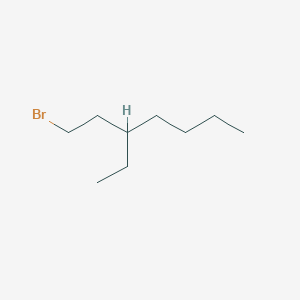
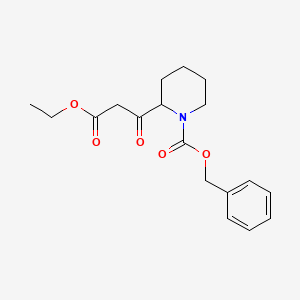
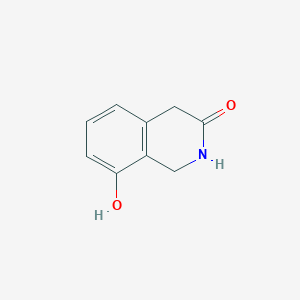
![1-[2-chloro-3-(1-methylethoxy)phenyl]Piperazine](/img/structure/B1647329.png)
